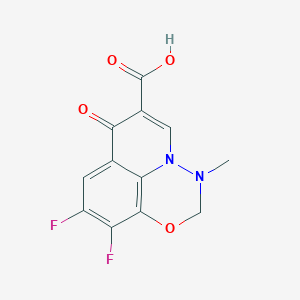

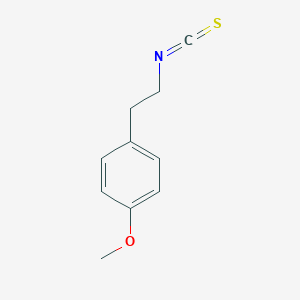

(2-Fluoro-phenyl)-piperidin-4-yl-methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(2-Fluoro-phenyl)-piperidin-4-yl-methanone" is a fluorinated aromatic ketone with a piperidine moiety. It is structurally related to various compounds that have been synthesized and studied for their potential applications in medical imaging and as pharmaceutical agents. The presence of the fluorine atom and the piperidine ring suggests that this compound could have interesting binding properties and biological activity.

Synthesis Analysis

The synthesis of related fluorinated phenyl piperidinyl methanones involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration. For instance, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved with a reasonable overall yield of 62.4% using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials . Similarly, the precursor to a radiolabelled ligand for SPECT brain imaging, (4-fluorophenyl) {1-[2-(2-bromophenyl)ethyl]piperidin-4-yl}methanone, was synthesized with a total yield of 40% . These methods demonstrate the feasibility of synthesizing complex fluorinated piperidinyl methanones with high purity and yield.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal and molecular structure of a side product in benzothiazinone synthesis, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was reported, indicating the precision with which these structures can be determined . Additionally, the structure of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was confirmed by single crystal X-ray diffraction, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo radiolabelling, which is crucial for their use in medical imaging. For instance, the radiosynthesis of [123I]-(4-fluorophenyl) {1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone was performed using a halogen exchange reaction with a yield of 70% . Another related compound was radiolabelled using an electrophilic iododestannylation, achieving a tracer yield of 80% . These reactions are indicative of the compounds' potential in the development of diagnostic tools.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as log P values, have been measured to assess their lipophilicity, which is an important factor in their biodistribution and brain uptake. For example, the log P of [123I]-(4-fluorophenyl) {1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone was measured to be 2.52, indicating moderate lipophilicity, which is favorable for brain uptake . The thermal properties of these compounds have also been studied, with the structure of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime being stable in the temperature range of 20-170°C . These properties are crucial for understanding the stability and behavior of the compounds under physiological conditions.

科学的研究の応用

4. Summarize Results and Outcomes:

1. Organic Synthesis and Medicinal Chemistry:

- Methods: Utilizing multicomponent reactions for the synthesis of N-arylpyrrole-3-carbaldehydes, which are important intermediates in pharmaceuticals .

- Results: The method provides a practical approach to synthesize diverse bioactive fused heterocyclic scaffolds such as pyrroloquinoline and pyrrolo-oxadiazole .

2. Physical Chemistry and Molecular Physics:

- Methods: Employing spectroscopic techniques like resonant two-photon ionization (R2PI) and ionization-loss stimulated Raman spectroscopy (ILSRS) to study the effects of fluorine substitution .

- Results: Insights into the energetic ordering of conformers and the impact of fluorine on molecular structure .

3. Cancer Research and Drug Design:

- Methods: Design and synthesis of novel derivatives containing the fluoro-phenyl moiety for evaluation of their anticancer activity .

- Results: Some compounds exhibited promising results in inhibiting cancer cell growth, leading to further investigation into their potential as therapeutic agents .

4. Neurotransmitter Research:

- Methods: Studying the vibronic and vibrational spectra of gas phase fluorinated compounds using techniques like resonant two-photon ionization (R2PI) and ionization-loss stimulated Raman spectroscopy (ILSRS) .

- Results: Understanding the conformational landscapes and the effects of fluorine substitution on molecular structures .

5. Chromatography and Separation Sciences:

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2-fluorophenyl)-piperidin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCLRCFFXWWFHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-phenyl)-piperidin-4-yl-methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。